4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(2-Bromophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogenated Piperidines as Radiolabeled Probes
Research by Waterhouse et al. (1997) explored a series of halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride, as potential δ receptor ligands. These compounds were synthesized and evaluated for their affinity and selectivity towards σ-1 and σ-2 receptors using in vitro binding assays. The study found that these halogenated piperidines, including those with bromophenoxy groups, have varying dissociation constants for σ-1 and σ-2 receptors, indicating their potential utility as probes for in vivo tomographic studies of σ receptors. The iodinated ligand among them showed promising results in vivo, with high uptake and retention in organs possessing σ receptors, suggesting that similar compounds could be useful for neuropharmacological research (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).
Neuroprotective and NMDA Antagonist Activities
Chenard et al. (1995) discovered a compound with a structure related to this compound, identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound, through structure-activity relationship studies based on modifications to the piperidine and phenolic components, demonstrated significant neuroprotective properties by effectively blocking NMDA responses. Such findings underscore the potential of structurally similar compounds in developing treatments for neurodegenerative diseases (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).
Synthesis and Evaluation in Polymer Science
Whelpley et al. (2022) conducted research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, closely related to the chemical class of this compound. These compounds were synthesized and copolymerized with styrene, aiming to investigate their applications in polymer science. The study's findings on the synthesis, characterization, and copolymerization properties of these compounds highlight their potential utility in developing new polymeric materials with specific structural and functional properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJUDSTJOYHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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